molecular formula C19H17N3OS B6423918 1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 852697-48-4

1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6423918
CAS RN: 852697-48-4
M. Wt: 335.4 g/mol
InChI Key: WOFAQMZEELHQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[3-(quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a complex organic molecule that contains a quinoline group, a benzodiazole group, and a sulfanyl group. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Benzodiazole is another bicyclic compound containing nitrogen and sulfur atoms. The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom.

Mechanism of Action

1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has been found to act by inhibiting the activity of cyclooxygenase-2 (COX-2) and other pro-inflammatory enzymes, thus reducing inflammation. It has also been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting proliferation.
Biochemical and Physiological Effects
This compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess neuroprotective effects, and to be beneficial in the treatment of neurological disorders, such as Parkinson’s disease, and metabolic disorders, such as diabetes. Additionally, it has been found to be beneficial in the treatment of Alzheimer’s disease and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments include its ease of synthesis, its availability in large quantities, and its low cost. Additionally, its wide range of biological activities makes it a useful compound for a variety of research applications. However, there are some limitations to its use in laboratory experiments. For example, its solubility in water is low, and its stability in solution is limited. Additionally, its toxicity in vivo may limit its use in certain research applications.

Future Directions

1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of potential applications in the treatment of various diseases and disorders. Future research could focus on exploring its potential use in the treatment of other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Additionally, further research could be conducted to investigate its potential use as an adjuvant for chemotherapy. Additionally, further research could be conducted to investigate its potential use in the treatment of neurological disorders, such as Parkinson’s disease, and to investigate its potential use as a neuroprotective agent. Finally, further research could be conducted to investigate its potential use as an antioxidant, and to investigate its potential use as an anti-inflammatory agent.

Synthesis Methods

1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized by reaction of quinoline-8-sulfonyl chloride with 1-bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one in the presence of triethylamine in acetonitrile. The reaction yields the desired product in good yields. The synthesized compound was characterized by elemental analysis, FT-IR spectroscopy, and 1H-NMR and 13C-NMR spectroscopy.

Scientific Research Applications

1-[3-(Quinolin-8-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease, and metabolic disorders, such as diabetes. The compound has also been studied for its potential use in the treatment of Alzheimer’s disease and other neurodegenerative diseases. Additionally, it has been studied for its potential use in the treatment of cancer, and for its potential use as an adjuvant for chemotherapy.

properties

IUPAC Name

3-(3-quinolin-8-ylsulfanylpropyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-19-21-15-8-1-2-9-16(15)22(19)12-5-13-24-17-10-3-6-14-7-4-11-20-18(14)17/h1-4,6-11H,5,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAQMZEELHQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCSC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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